

Application Notes and Protocols: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate*

Cat. No.: B569453

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and utilization of **tert-butyl 6-methyl-1,4-diazepane-1-carboxylate**. This chiral heterocyclic compound is a key building block in the development of pharmacologically active molecules, most notably as an intermediate in the synthesis of Rho-kinase (ROCK) inhibitors. The protocols outlined herein are based on established synthetic methodologies, including the Fukuyama-Mitsunobu reaction, and are intended to provide a framework for laboratory-scale synthesis.

Introduction

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is a protected diamine that serves as a valuable scaffold in medicinal chemistry. Its constrained seven-membered ring system and the presence of a chiral center make it an attractive component for the design of specific and potent enzyme inhibitors. A significant application of this intermediate is in the synthesis of Ripasudil (K-115), a Rho-kinase inhibitor approved for the treatment of glaucoma and ocular hypertension.[1][2]

Chemical Properties:

Property	Value
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂
Molecular Weight	214.30 g/mol
IUPAC Name	tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
CAS Number	1211595-59-3
Appearance	Expected to be a solid

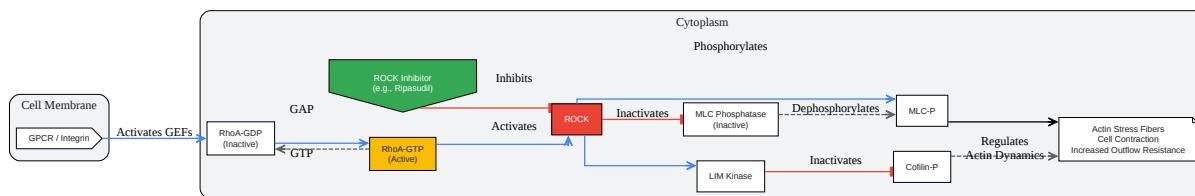
Applications in Drug Development

Intermediate for Rho-Kinase (ROCK) Inhibitors

The primary application of **tert-butyl 6-methyl-1,4-diazepane-1-carboxylate** is as a crucial intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.^[3] ROCKs are serine/threonine kinases that play a significant role in regulating the actin cytoskeleton.^[2] Inhibition of ROCK in the trabecular meshwork of the eye leads to a decrease in actin stress fibers and focal adhesions, resulting in increased aqueous humor outflow and a reduction in intraocular pressure (IOP).^{[2][4]} This makes ROCK inhibitors an effective treatment for glaucoma.^{[1][4]}

Signaling Pathway of ROCK Inhibition in Glaucoma

The Rho/ROCK signaling pathway is central to the regulation of cell shape and motility. In the context of glaucoma, its over-activation in the trabecular meshwork contributes to increased outflow resistance. ROCK inhibitors, synthesized using intermediates like **tert-butyl 6-methyl-1,4-diazepane-1-carboxylate**, intervene in this pathway.



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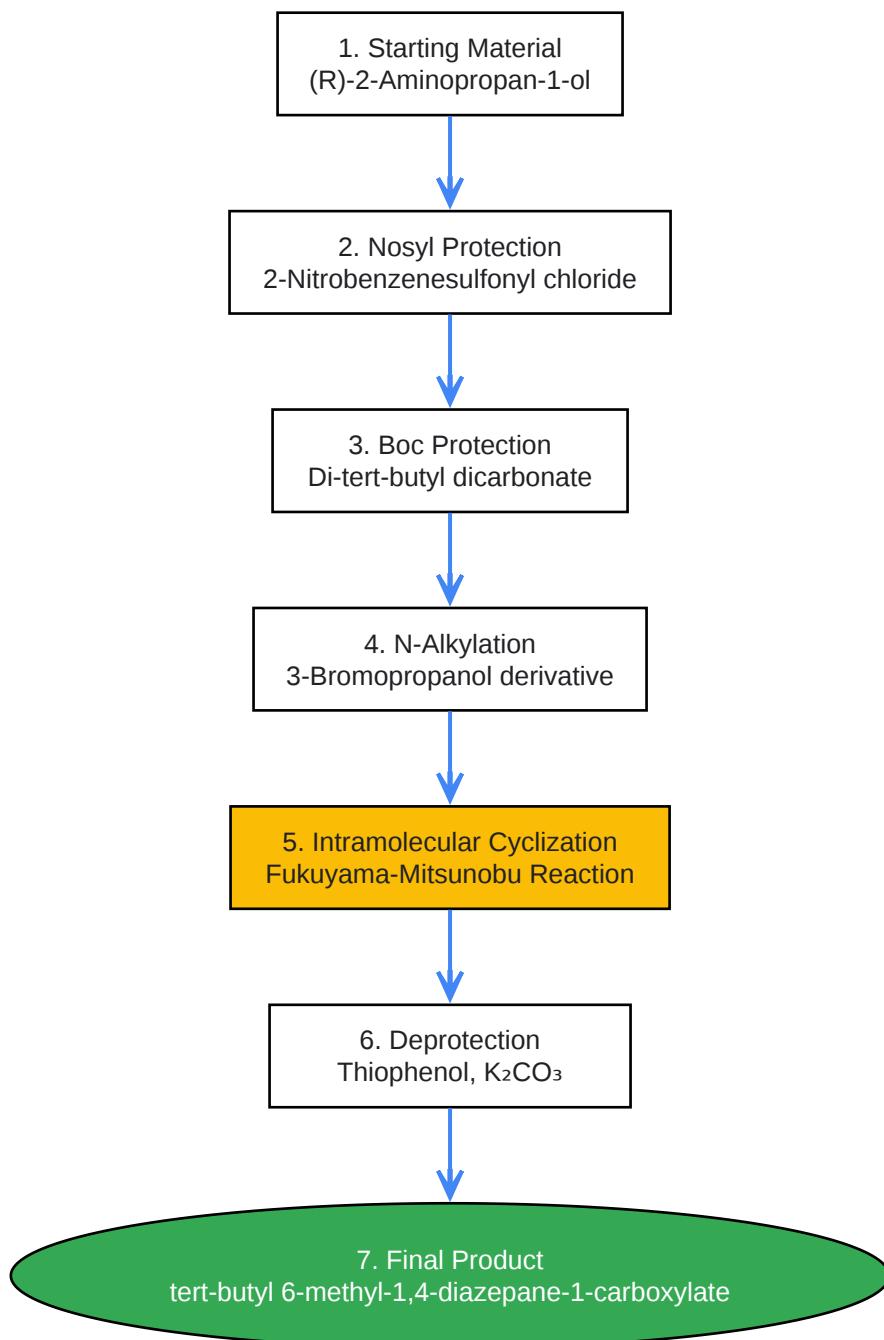
Caption: Rho/ROCK signaling pathway and the point of intervention by ROCK inhibitors.

Experimental Protocols

The following protocols describe a proposed synthetic route to **tert-butyl 6-methyl-1,4-diazepane-1-carboxylate**. The key step is an intramolecular Fukuyama-Mitsunobu cyclization. This procedure is adapted from the synthesis of the isomeric (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.[3]

Proposed Synthetic Workflow

The overall synthesis can be visualized as a multi-step process starting from a commercially available chiral amino alcohol.

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Caption: Proposed synthetic workflow for **tert-butyl 6-methyl-1,4-diazepane-1-carboxylate**.

Step-by-Step Synthesis Protocol (Proposed)

Materials and Reagents:

- (R)-2-Aminopropan-1-ol

- 2-Nitrobenzenesulfonyl chloride (NsCl)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-(Dimethylamino)pyridine (DMAP)
- 3-Bromo-1-propanol
- Sodium hydride (NaH)
- Tetrahydrofuran (THF)
- Triphenylphosphine (PPh₃)
- Diisopropyl azodicarboxylate (DIAD)
- Thiophenol
- Potassium carbonate (K₂CO₃)
- Acetonitrile (ACN)
- Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

Step 1: Nosyl Protection of (R)-2-Aminopropan-1-ol

- Dissolve (R)-2-aminopropan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.
- Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO_3 , and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the N-nosylated amino alcohol.

Step 2: Boc Protection of the Secondary Amine

- Dissolve the product from Step 1 (1.0 eq) and DMAP (0.1 eq) in DCM.
- Add di-tert-butyl dicarbonate (1.2 eq) and stir at room temperature for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, concentrate the reaction mixture and purify by flash column chromatography.

Step 3: N-Alkylation with 3-Bromopropanol Derivative

Note: This step may require protection of the hydroxyl group of 3-bromopropanol, followed by deprotection. A more direct approach is presented here.

- To a solution of the product from Step 2 (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
- Stir for 30 minutes at 0 °C, then add 3-bromo-1-propanol (1.5 eq).

- Allow the reaction to warm to room temperature and stir for 16-24 hours.
- Carefully quench the reaction with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purify the resulting N-alkylated product by flash column chromatography.

Step 4: Intramolecular Fukuyama-Mitsunobu Cyclization

- Dissolve the N-alkylated product from Step 3 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
- Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
- Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 18-24 hours.
- Monitor the formation of the 7-membered ring by TLC or LC-MS.
- Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the protected diazepane.

Step 5: Nosyl Deprotection

- Dissolve the cyclized product from Step 4 (1.0 eq) in acetonitrile.
- Add potassium carbonate (2.0 eq) and thiophenol (3.0 eq).
- Stir the mixture at room temperature for 6-12 hours.
- Monitor the deprotection by TLC.
- Upon completion, filter the reaction mixture and concentrate the filtrate.
- Dissolve the residue in ethyl acetate and wash with saturated NaHCO_3 and brine.
- Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final product, **tert-butyl 6-methyl-1,4-diazepane-1-carboxylate**.

Data Presentation

Expected Analytical Data:

The following table summarizes the expected analytical data for the final product. Actual results should be confirmed by spectroscopic analysis.

Analysis	Expected Result
¹ H NMR	Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (doublet), and protons on the diazepane ring.
¹³ C NMR	Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the aliphatic carbons of the diazepane ring and methyl group.
Mass Spec (ESI-MS)	[M+H] ⁺ calculated for C ₁₁ H ₂₂ N ₂ O ₂ : 215.17.
Purity (by HPLC)	>95% after purification.
Yield	The overall yield for multi-step syntheses of this nature can vary significantly. A yield of 20-40% over the entire sequence would be considered successful.

Disclaimer: The provided experimental protocol is a proposed route based on established chemical principles and literature precedents for similar molecules. Researchers should conduct their own risk assessments and optimization studies. Sigma-Aldrich does not collect analytical data for this specific product, and the buyer assumes responsibility for confirming its identity and purity.[\[5\]](#)

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- To cite this document: BenchChem. [Application Notes and Protocols: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b569453#tert-butyl-6-methyl-1-4-diazepane-1-carboxylate-reaction-conditions>]

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